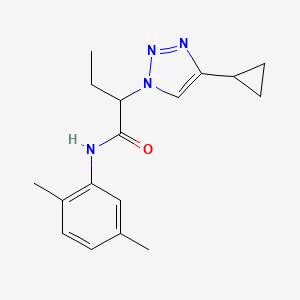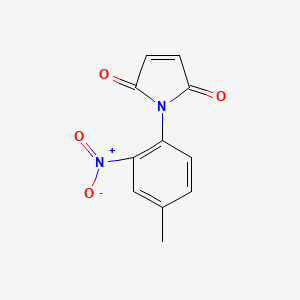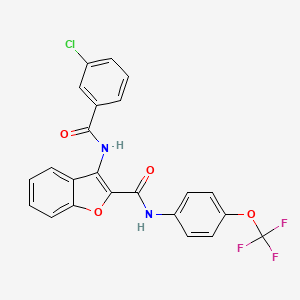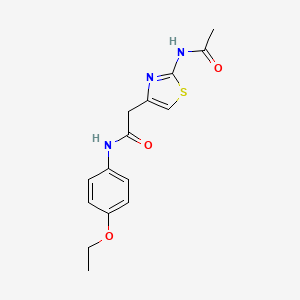![molecular formula C9H15F2NO3 B2373491 2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one CAS No. 2093464-84-5](/img/structure/B2373491.png)
2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H15F2NO3 . The molecular weight is 223.22.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure (C9H15F2NO3) and molecular weight (223.22) . Further details about its physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Oxidative Stress and Chronic Diseases
Research has demonstrated the role of oxidative stress markers, such as exhaled ethane, in chronic diseases like chronic obstructive pulmonary disease (COPD) and asthma. For instance, elevated levels of exhaled ethane have been associated with COPD, indicating its utility as a non-invasive marker of oxidative stress in this condition (Paredi et al., 2000). Similarly, increased ethane concentration in exhaled air has been reported in asthma patients, suggesting its role in assessing oxidative stress in asthma (Paredi et al., 2000).
Environmental Exposure and Health Risks
Studies on persistent organic pollutants (POPs), including polychlorinated and polybrominated compounds, have highlighted the potential health risks associated with exposure to these chemicals. For instance, firefighters exposed to PCDD/Fs and PBDD/Fs have shown elevated levels of these compounds, suggesting significant occupational exposure and potential health risks (Shaw et al., 2013). Additionally, the examination of polyfluoroalkyl chemicals (PFCs) in the general population has raised concerns about their association with health outcomes, such as diabetes and kidney stones, indicating the importance of understanding exposure sources and pathways (Lind et al., 2014); (Mao et al., 2020).
Antioxidant Research
Research into natural antioxidants, such as polyphenolic flavonoids found in licorice extract, has demonstrated protective effects against lipid peroxidation, with implications for coronary heart disease and potentially other conditions where oxidative stress plays a role (Fuhrman et al., 1997).
Indoor Environmental Exposure
Investigations into indoor air quality and dust composition have identified various chemical contaminants, including per- and polyfluorinated compounds (PFCs), highlighting the significance of indoor environments as sources of human exposure to potentially harmful substances (Haug et al., 2011).
Propiedades
IUPAC Name |
2-(difluoromethoxy)-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-6-3-12(4-7(2)15-6)8(13)5-14-9(10)11/h6-7,9H,3-5H2,1-2H3/t6-,7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTKFHLTYQIGCM-KNVOCYPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)COC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373409.png)
![4-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2373410.png)


![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)

![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2373417.png)



![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2373425.png)
![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)